molecular formula C14H14N4O6S B14630838 Bis(2-methoxybenzene-1-diazonium) sulfate CAS No. 53686-22-9

Bis(2-methoxybenzene-1-diazonium) sulfate

Cat. No.: B14630838
CAS No.: 53686-22-9
M. Wt: 366.35 g/mol
InChI Key: IOBQNPWXRVFOMU-UHFFFAOYSA-L
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Description

Bis(2-methoxybenzene-1-diazonium) sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methoxybenzene-1-diazonium) sulfate typically involves the diazotization of 2-methoxyaniline. The process begins with the reaction of 2-methoxyaniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then isolated as the sulfate salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxybenzene-1-diazonium) sulfate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide (KI) for iodination, copper(I) chloride (CuCl) for chlorination, and copper(I) cyanide (CuCN) for cyanation. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

    Coupling Reactions: These reactions often involve phenols or aromatic amines in an alkaline medium. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions.

    Reduction Reactions: Reducing agents such as hypophosphorous acid (H₃PO₂) or stannous chloride (SnCl₂) are commonly used.

Major Products Formed

    Substitution Reactions: Products include halogenated aromatic compounds, phenols, and nitriles.

    Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.

    Reduction Reactions: The primary product is the corresponding aromatic amine.

Scientific Research Applications

Bis(2-methoxybenzene-1-diazonium) sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds. Its ability to undergo substitution and coupling reactions makes it a valuable reagent in organic synthesis.

    Biology: Diazonium salts are used in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of dyes and pigments, particularly azo dyes, which are widely used in textiles, printing, and plastics.

Mechanism of Action

The mechanism of action of bis(2-methoxybenzene-1-diazonium) sulfate involves the formation of a highly reactive diazonium ion (ArN₂⁺). This ion can undergo various reactions, depending on the reagents and conditions used. In substitution reactions, the diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted aromatic compounds. In coupling reactions, the diazonium ion couples with another aromatic compound to form an azo compound. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it highly susceptible to nucleophilic attack.

Comparison with Similar Compounds

Bis(2-methoxybenzene-1-diazonium) sulfate can be compared with other diazonium salts, such as:

    Benzenediazonium chloride: Similar in reactivity but lacks the methoxy group, which can influence the reactivity and selectivity of the compound.

    4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group, which is an electron-withdrawing group, making the diazonium ion more reactive.

    2,4-Dimethoxybenzenediazonium sulfate: Contains two methoxy groups, which can further influence the reactivity and selectivity of the compound.

The uniqueness of this compound lies in the presence of the methoxy group, which can act as an electron-donating group, influencing the reactivity and selectivity of the compound in various chemical reactions.

Properties

CAS No.

53686-22-9

Molecular Formula

C14H14N4O6S

Molecular Weight

366.35 g/mol

IUPAC Name

2-methoxybenzenediazonium;sulfate

InChI

InChI=1S/2C7H7N2O.H2O4S/c2*1-10-7-5-3-2-4-6(7)9-8;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

IOBQNPWXRVFOMU-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC=C1[N+]#N.COC1=CC=CC=C1[N+]#N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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